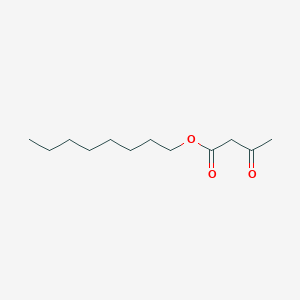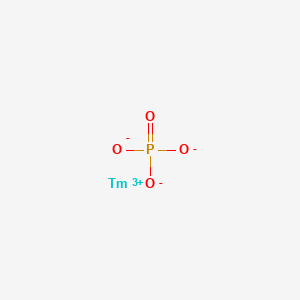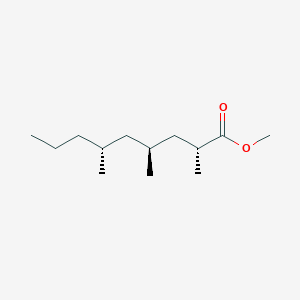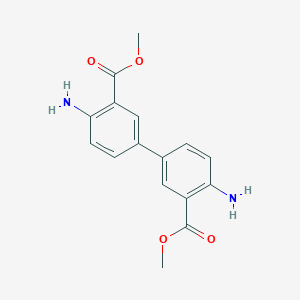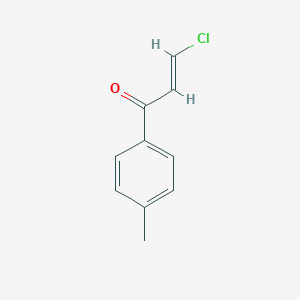
2-(4-Methylbenzoyl)vinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylbenzoyl)vinyl chloride is an organic compound that is commonly used in scientific research. It is also known as 4-Methylbenzoyl chloride vinyl ether or 4-Methylbenzoylvinyl chloride. This compound has a wide range of applications in various fields of science, including biochemistry, pharmacology, and organic synthesis.
Mechanism Of Action
The mechanism of action of 2-(4-Methylbenzoyl)vinyl chloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which suggests that it may act as an enzyme inhibitor. It has also been found to interact with proteins, which suggests that it may have a role in the regulation of protein-protein interactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-Methylbenzoyl)vinyl chloride are not well understood. However, it has been found to have some toxic effects on cells, including inducing cell death in certain cell lines. It has also been found to have some anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Methylbenzoyl)vinyl chloride in lab experiments is that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in a wide range of experiments. However, one limitation is that it can be toxic to cells, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-(4-Methylbenzoyl)vinyl chloride. One area of research could be the development of new drugs based on this compound. Another area of research could be the study of its mechanism of action and its role in regulating protein-protein interactions. Additionally, research could be done to explore the potential toxic effects of this compound and to develop methods for minimizing these effects.
Synthesis Methods
The synthesis of 2-(4-Methylbenzoyl)vinyl chloride involves the reaction of 4-methylbenzoyl chloride with vinyl magnesium bromide. This reaction is carried out in anhydrous ether at low temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-(4-Methylbenzoyl)vinyl chloride has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the study of enzyme inhibitors, as it has been found to inhibit the activity of certain enzymes. This compound has also been used in the study of protein-protein interactions and in the development of new drugs.
properties
CAS RN |
17306-02-4 |
|---|---|
Product Name |
2-(4-Methylbenzoyl)vinyl chloride |
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(E)-3-chloro-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-7H,1H3/b7-6+ |
InChI Key |
PXDDMPVNEGCENH-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/Cl |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CCl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CCl |
synonyms |
(E)-β-Chloro-4'-methylacrylophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




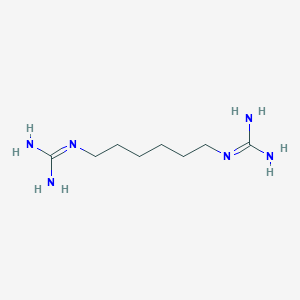
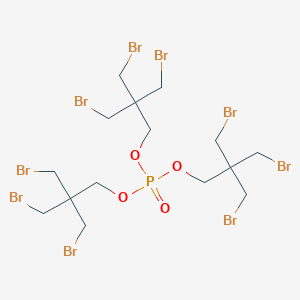
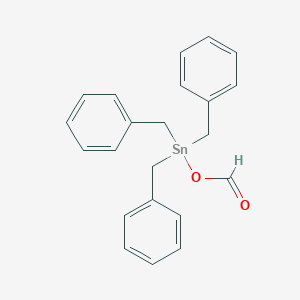
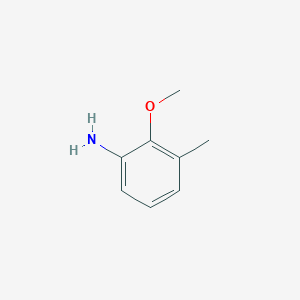
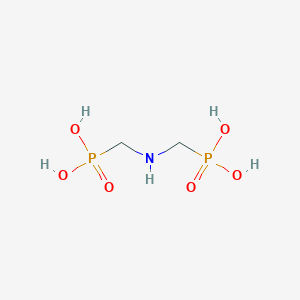
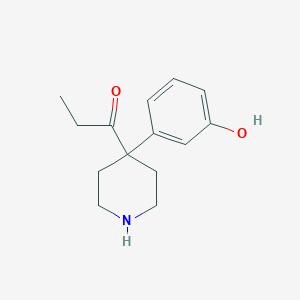
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)

